![molecular formula C17H15NO7 B2864648 4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid CAS No. 854002-42-9](/img/structure/B2864648.png)
4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C12H12O6 . It has an average mass of 252.220 Da and a monoisotopic mass of 252.063385 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran core with dimethoxy and oxo substituents, an amino group, and a hydroxybenzoic acid moiety . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Aminomethylation and Methylation
The process of aminomethylation and methylation of benzofuran derivatives is a critical step in the synthesis of complex organic compounds. Reduction and methylation techniques have been applied to obtain 4,5-dihydroxybenzofuran derivatives, leading to a series of 7-aminomethyl derivatives after further chemical reactions (Grinev et al., 1983). This foundational work enables the synthesis of a wide range of compounds for further biological and chemical studies.
Antioxidant Properties
Studies on the synthesis of 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol have revealed significant free-radical scavenging ability, indicating the potential for antioxidant applications. These compounds exhibit promising antioxidant properties in both DPPH and FRAP assays, suggesting their utility in mitigating oxidative stress (Ali, 2015).
Novel Compound Synthesis
The synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction represents another innovative application. This methodology facilitates the creation of unsaturated α-benzothiazole acyloxyamides, contributing to the development of new compounds with potential pharmaceutical relevance (Sheikholeslami-Farahani & Shahvelayati, 2013).
Crystallography and Solid-State Studies
Crystal Structure Analysis
Research on the crystal structures of benzofuran derivatives provides insights into their chemical properties and potential applications. The study of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, for instance, offers valuable information on molecular interactions and crystallography, which could inform material science and drug design (Obreza & Perdih, 2012).
Multi-component Crystals
The creation and characterization of multi-component crystals between 4-phenylpyridine and substituted benzoic acids explore the boundaries between co-crystal and organic salt formation. This research provides significant insight into hydrogen bonding motifs and proton transfer processes, which are essential for designing novel crystalline materials with specific properties (Seaton et al., 2013).
Wirkmechanismus
Mode of Action
It is known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the compound may interact with its targets in a way that disrupts microbial growth or survival.
Biochemical Pathways
Benzofuran derivatives have been associated with antimicrobial activity , suggesting that they may interfere with biochemical pathways essential for microbial growth and survival.
Result of Action
Given the potential antimicrobial activity of benzofuran derivatives , it is possible that this compound may lead to the disruption of microbial growth or survival at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-23-12-6-5-10-13(14(12)24-2)17(22)25-15(10)18-8-3-4-9(16(20)21)11(19)7-8/h3-7,15,18-19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQOCGSPHATYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.